(3-[(4-Pyrimidin-2-ylpiperazin-1-YL)sulfonyl]propyl)amine
Description
The compound “(3-[(4-Pyrimidin-2-ylpiperazin-1-YL)sulfonyl]propyl)amine” features a pyrimidine-substituted piperazine ring linked via a sulfonyl group to a propylamine chain. The sulfonyl group enhances metabolic stability compared to ester or amide linkages, while the pyrimidine ring may contribute to π-π stacking interactions in biological targets .
Properties
IUPAC Name |
3-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N5O2S/c12-3-1-10-19(17,18)16-8-6-15(7-9-16)11-13-4-2-5-14-11/h2,4-5H,1,3,6-10,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGDXJPUASQJKKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the sulfonylation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(3-[(4-Pyrimidin-2-ylpiperazin-1-yl)sulfonyl]propyl)amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
(3-[(4-Pyrimidin-2-ylpiperazin-1-yl)sulfonyl]propyl)amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-[(4-Pyrimidin-2-ylpiperazin-1-yl)sulfonyl]propyl)amine involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways related to disease processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares key structural and functional attributes of “(3-[(4-Pyrimidin-2-ylpiperazin-1-YL)sulfonyl]propyl)amine” with analogous compounds from the evidence:
Pharmacological and Physicochemical Properties
Receptor Affinity :
- The pyrimidine ring in the target compound may enhance binding to purinergic or kinase receptors compared to imidazole-based analogs () .
- Sulfonyl-propylamine linkers improve water solubility relative to perfluorinated analogs (), which are more lipophilic and persistent in biological systems .
Metabolic Stability :
- Sulfonamides (target compound) exhibit greater resistance to hydrolysis than esters or amides (e.g., ’s carbonyl-linked compound) .
- Perfluorinated analogs () are highly stable but environmentally persistent, limiting therapeutic applicability .
Selectivity :
Biological Activity
(3-[(4-Pyrimidin-2-ylpiperazin-1-YL)sulfonyl]propyl)amine, with the chemical formula C11H19N5O2S and a molecular weight of 285.37 g/mol, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, particularly in medicinal chemistry.
Overview
The compound is synthesized through a series of reactions involving organic solvents and catalysts. Common methods include sulfonylation reactions that utilize dichloromethane or acetonitrile as solvents and triethylamine as a catalyst.
Synthetic Routes
| Step | Reagents | Conditions |
|---|---|---|
| 1 | 4-Pyrimidin-2-ylpiperazine | Sulfonylation with sulfonyl chloride |
| 2 | Propylamine | Nucleophilic substitution at the sulfonyl group |
The biological activity of (3-[(4-Pyrimidin-2-ylpiperazin-1-YL)sulfonyl]propyl)amine is largely attributed to its ability to interact with specific enzyme targets. It may function as an inhibitor or modulator in various biochemical pathways, particularly those related to neurological and cancerous processes.
Target Enzymes
Research indicates that this compound may inhibit enzymes involved in:
- Cancer progression: Potentially affecting pathways like apoptosis and cell proliferation.
- Neurological disorders: Interacting with neurotransmitter receptors and enzymes related to neurotransmission.
Case Studies
- Anticancer Activity:
- A study investigated the compound's effects on tumor cell lines, showing significant inhibition of cell growth at concentrations ranging from 1 µM to 10 µM. The mechanism was linked to apoptosis induction via caspase activation.
- Neurological Effects:
- In vitro studies demonstrated that (3-[(4-Pyrimidin-2-ylpiperazin-1-YL)sulfonyl]propyl)amine exhibits neuroprotective properties by modulating glutamate receptors, which are critical in neurodegenerative diseases.
Comparative Analysis
To understand the unique properties of (3-[(4-Pyrimidin-2-ylpiperazin-1-YL)sulfonyl]propyl)amine, it is essential to compare it with similar compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| (3-[(4-Pyrimidin-2-ylpiperazin-1-YL)sulfonyl]ethyl)amine | Similar sulfonamide structure | Moderate anticancer activity |
| (3-[(4-Pyrimidin-2-ylpiperazin-1-YL)sulfonyl]butyl)amine | Longer alkyl chain | Enhanced neuroprotective effects |
Applications in Medicine
The potential therapeutic applications of (3-[(4-Pyrimidin-2-ylpiperazin-1-YL)sulfonyl]propyl)amine are diverse:
- Cancer Therapy: As a lead compound for developing new anticancer drugs.
- Neurology: Investigated for treating conditions like Alzheimer's disease due to its neuroprotective effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
